molecular formula C21H26N2O B13734266 N-[1-phenyl-3-piperidinopropyl]benzamide CAS No. 20537-22-8

N-[1-phenyl-3-piperidinopropyl]benzamide

Cat. No.: B13734266
CAS No.: 20537-22-8
M. Wt: 322.4 g/mol
InChI Key: LFWBLDXRNPQFIF-UHFFFAOYSA-N
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Description

N-[1-phenyl-3-piperidinopropyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-phenyl-3-piperidinopropyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Another approach involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . This method uses lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the formation of the desired benzamide derivative.

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient methods, such as the use of ultrasonic irradiation and solid acid catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-phenyl-3-piperidinopropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[1-phenyl-3-piperidinopropyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-phenyl-3-piperidinopropyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives act as inhibitors of the hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor . This inhibition can lead to the suppression of cell proliferation and tumor growth, making these compounds potential candidates for anticancer therapies.

Comparison with Similar Compounds

N-[1-phenyl-3-piperidinopropyl]benzamide can be compared with other benzamide derivatives, such as:

    Ethenzamide: An analgesic used for pain relief.

    Salicylamide: Known for its analgesic and antipyretic properties.

    Procainamide: Used as an antiarrhythmic agent.

    Moclobemide: An antidepressant that inhibits monoamine oxidase A.

    Metoclopramide: An antiemetic and prokinetic agent.

The uniqueness of this compound lies in its specific structural features, such as the piperidine ring and the phenyl group, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

20537-22-8

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

N-(1-phenyl-3-piperidin-1-ylpropyl)benzamide

InChI

InChI=1S/C21H26N2O/c24-21(19-12-6-2-7-13-19)22-20(18-10-4-1-5-11-18)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,22,24)

InChI Key

LFWBLDXRNPQFIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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